5-tert-butyl-4-ethyl-4H-1,2,4-triazole-3-thiol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Scientific Research Applications
Synthesis and Structural Features
The synthesis and study of the structural features of derivatives of 1,2,4-triazole, including those similar to 5-tert-butyl-4-ethyl-4H-1,2,4-triazole-3-thiol, are significant in organic chemistry due to their broad spectrum of biological activities. These activities include antiviral, anti-inflammatory, anti-tubercular, antimicrobial, antioxidant, actoprotective, anti-cancer, among others, with the added advantage of low toxicity. This makes these derivatives promising for research in chemical structure and biological activity, aiming for the discovery of new biologically active substances (Aksyonova-Seliuk, Panasenko, & Knysh, 2018).
Regioselective Alkylation
The behavior of amino- and mercapto-1,2,4-triazoles, including compounds similar to 5-tert-butyl-4-ethyl-4H-1,2,4-triazole-3-thiol, in t-BuOH–HClO4 systems has been examined. Monoalkylation of 3-amino-1,2,4-triazole and S-tert-butylation of 1,2,4-triazole-3-thiol were observed, leading to the formation of various substituted derivatives. This study contributes to understanding the chemical properties and potential applications of these compounds (Voitekhovich et al., 2012).
Antimicrobial Activity
Research into the antimicrobial activity of various derivatives of 1,2,4-triazoles, closely related to 5-tert-butyl-4-ethyl-4H-1,2,4-triazole-3-thiol, reveals their potential in developing new antimicrobial agents. This study demonstrates the significance of these compounds in addressing various microbial infections (Ghoneim & Mohamed, 2013).
Corrosion Inhibition
Compounds like 5-tert-butyl-4-ethyl-4H-1,2,4-triazole-3-thiol have been investigated for their ability to inhibit corrosion in metals, particularly in acid media. This research indicates the potential of these compounds in protecting materials against corrosion, which is crucial in various industrial applications (Chaitra, Mohana, & Tandon, 2018).
properties
IUPAC Name |
3-tert-butyl-4-ethyl-1H-1,2,4-triazole-5-thione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15N3S/c1-5-11-6(8(2,3)4)9-10-7(11)12/h5H2,1-4H3,(H,10,12) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NIJAAXPBHBRUSB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=NNC1=S)C(C)(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15N3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.29 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-tert-butyl-4-ethyl-4H-1,2,4-triazole-3-thiol |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.